ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate
Description
Ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate (CAS: 1704065-90-6) is a substituted indole derivative with the molecular formula C₁₆H₁₇BrN₂O₆ and a molecular weight of 413.23 g/mol . The compound features:
- 5-Acetoxy group: Enhances lipophilicity and may influence metabolic stability.
- 1-Methyl group: Stabilizes the indole ring against oxidation.
- 2-(2-Nitroethyl) side chain: A nitro group that confers electron-withdrawing effects, impacting reactivity and electronic properties.
This indole derivative is utilized in medicinal chemistry and materials science, though specific applications require further exploration.
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-methyl-2-(2-nitroethyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O6/c1-4-24-16(21)15-10-7-14(25-9(2)20)11(17)8-13(10)18(3)12(15)5-6-19(22)23/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKUNWARFPQXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activity, particularly in antibacterial and antiviral applications. This article explores the synthesis, biological properties, and potential therapeutic uses of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific structure of this compound includes:
- Ethyl ester at the carboxylic acid position.
- Bromo group at the 6-position.
- Nitroethyl substituent at the 2-position.
The synthesis of this compound has been reported through various methods, often involving the bromination of indole derivatives followed by acylation and nitroalkylation processes. The details of these synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing.
Antibacterial Properties
Recent studies have indicated that derivatives of bromoindole compounds exhibit significant antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is primarily through the inhibition of bacterial cystathionine γ-synthase (bCSE), which is crucial for bacterial survival and virulence. By inhibiting this enzyme, compounds like this compound can enhance the efficacy of existing antibiotics, particularly against resistant strains .
Antiviral Activity
In vitro studies have also suggested that this compound may possess antiviral properties. Preliminary tests indicate that it could inhibit viral replication, making it a candidate for further exploration in antiviral drug development . The exact mechanism remains to be elucidated, but it is hypothesized that the indole core may interact with viral proteins or nucleic acids.
Table 1: Summary of Biological Activities
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its antibacterial and antiviral effects.
- In Vivo Testing : Conducting animal studies to assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that indole derivatives, including ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the introduction of nitroethyl groups has been associated with enhanced cytotoxicity against certain cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. The presence of the bromine atom and nitro group in its structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Organic Synthesis
Building Block in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create a variety of other compounds with desired biological activities. The acetoxy and bromo substituents facilitate nucleophilic substitution reactions, making it useful in synthesizing more complex indole derivatives .
Synthesis of Bioactive Compounds
this compound can be utilized in the synthesis of bioactive compounds that may serve as pharmaceuticals or agrochemicals. Its ability to undergo various chemical transformations can lead to the discovery of new drugs or agricultural products with enhanced efficacy .
Case Study 1: Anticancer Activity Evaluation
In a study published by researchers at a prominent university, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating strong anticancer potential compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A collaborative study involving multiple institutions assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at concentrations as low as 20 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits tumor growth |
| Antimicrobial agents | Effective against various bacterial strains | |
| Organic Synthesis | Building blocks for further derivatization | Facilitates nucleophilic substitutions |
| Synthesis of bioactive compounds | Potential for drug discovery |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related indole derivatives and their distinguishing features:
Electronic and Reactivity Comparisons
- Nitroethyl vs. In contrast, the 2-(bromomethyl) group in the analogue is both bulky and polarizable, favoring nucleophilic substitution reactions . The nitro group may reduce metabolic stability compared to bromine due to susceptibility to enzymatic reduction.
Benzyloxy vs. Acetoxy (CAS 1704066-51-2) :
Simpler Derivatives (CAS 103858-55-5) :
- Ethyl 6-bromo-1H-indole-3-carboxylate lacks methyl and nitroethyl groups, resulting in lower molecular weight and reduced steric hindrance. This simplicity may enhance solubility but limit functionalization opportunities .
Preparation Methods
Synthesis of the Indole Core
The indole core can be synthesized via the Fischer indole synthesis or Pictet–Gams reaction , starting from appropriately substituted phenylhydrazines and aldehydes or ketones.
- Condensation of 2-aminobenzaldehyde with a suitable ketone under acidic conditions.
- Cyclization to form the indole nucleus.
Bromination at the 6-Position
Selective bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or under electrophilic aromatic substitution conditions.
| Condition | Solvent | Temperature | Outcome |
|---|---|---|---|
| NBS, AIBN | DMF or CCl4 | Reflux | Bromination at the 6-position |
This step yields 6-bromoindole derivatives with high regioselectivity.
Introduction of the 2-(2-Nitroethyl) Group
The nitroethyl group can be introduced via nucleophilic substitution :
- First, generate a nucleophile such as 2-nitroethylamine or 2-nitroethyl halide .
- React with the brominated indole at the 2-position, often facilitated by base catalysis (e.g., potassium carbonate).
Alternatively, alkylation of the indole nitrogen with 2-nitroethyl halides can be performed, followed by deprotection if necessary.
Methylation at the Nitrogen and Esterification
- The N-methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
- Esterification at the 3-position involves Fischer esterification with ethanol and an acid catalyst (e.g., sulfuric acid).
Acetoxy Group Installation at Position 5
- The acetoxy group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base or catalyst.
- Selectivity is achieved by controlling reaction conditions and protecting other reactive sites if necessary.
Representative Synthetic Route
Below is a summarized synthetic pathway based on the above reactions:
Phenylhydrazine derivative → Fischer indole synthesis → Indole core
→ Bromination with NBS → 6-bromoindole
→ Alkylation with 2-nitroethyl halide → 2-(2-nitroethyl)-6-bromoindole
→ N-methylation → N-methyl-2-(2-nitroethyl)-6-bromoindole
→ Esterification at 3-position → Ethyl ester formation
→ Acetylation at 5-position → Final compound
Data Table: Summary of Preparation Methods
Notes and Considerations
- Regioselectivity : The choice of reagents and reaction conditions is critical to ensure selective substitution at the desired positions.
- Protection strategies : Protecting groups may be employed to prevent undesired reactions at other reactive sites.
- Reaction optimization : Temperature, solvent, and reagent equivalents should be optimized based on scale and desired yield.
- Purification : Techniques such as column chromatography, recrystallization, and distillation are employed to purify intermediates and final products.
The preparation of ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate involves a multi-step synthesis starting from indole precursors, with key steps including regioselective bromination, nucleophilic substitution for nitroethyl introduction, methylation, esterification, and acetylation. These methods are supported by recent advances in indole chemistry, halogenation techniques, and functional group transformations, ensuring efficient and selective synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate, and what reaction conditions are critical for yield optimization?
- Methodology : Multi-step synthesis typically begins with brominated indole precursors. For example, introducing the nitroethyl group via Michael addition or palladium-catalyzed coupling (e.g., Heck reaction) under inert conditions. Acetoxylation at the 5-position often employs acetyl chloride in anhydrous acetic acid with a catalyst like H2SO4 .
- Key Parameters : Temperature control (<60°C) prevents nitro group decomposition. Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (1.1–1.3 equivalents of nitroethylating agents) are critical for regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetoxy δ ~2.1 ppm; nitroethyl δ ~4.3 ppm).
- XRD : Resolves ambiguities in regiochemistry, as seen in structurally similar indole derivatives .
- HRMS : Confirms molecular weight (e.g., [M+H]+ expected at m/z 467.05 for C17H18BrN2O6).
Q. How do the electron-withdrawing groups (e.g., nitro, bromo) influence the compound’s reactivity in further functionalization?
- Impact : The nitroethyl group deactivates the indole core, reducing electrophilic substitution at the 2- and 3-positions. Bromine at C6 directs electrophiles to C4 or C7 via steric and electronic effects.
- Methodological Consideration : Use Lewis acids (e.g., AlCl3) to facilitate Friedel-Crafts alkylation at less-activated positions .
Advanced Research Questions
Q. What strategies address low yields during the introduction of the 2-nitroethyl group, and how can side reactions be minimized?
- Optimization Approaches :
- Catalytic Systems : Palladium/copper bimetallic catalysts enhance nitroethyl coupling efficiency (e.g., Pd(OAc)2/CuI with PPh3 ligand) .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve nitro group stability.
- Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc gradient) removes nitro-reduction byproducts (e.g., amine derivatives) .
Q. How can conflicting data from mass spectrometry and elemental analysis be reconciled for this compound?
- Case Example : A discrepancy in bromine content (theoretical vs. observed) may indicate partial debromination during synthesis.
- Resolution :
- ICP-MS : Quantify bromine directly.
- TGA-MS : Monitor thermal decomposition to identify labile bromine .
Q. What computational methods predict the compound’s solubility and crystallinity for formulation studies?
- Tools :
- COSMO-RS : Estimates solubility in organic solvents (e.g., logP ~2.8 predicts moderate DCM/EtOH solubility).
- Molecular Dynamics (MD) : Simulates crystal packing using XRD data from analogous structures (e.g., ethyl indole carboxylates with nitro groups) .
Q. How does the nitroethyl group’s conformation affect the compound’s biological activity, and what in vitro assays validate this?
- Structural Insights : The nitro group’s orientation (e.g., syn vs. anti to the indole ring) influences hydrogen bonding with target enzymes.
- Assays :
- Docking Studies : Use AutoDock Vina with cytochrome P450 isoforms.
- Enzyme Inhibition : Measure IC50 against COX-2 or CYP3A4, comparing activity with/without nitro reduction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
